molecular formula C19H12Cl2O2S5 B11516381 2,2'-[(2-Thioxo-1,3-dithiole-4,5-diyl)disulfanediyl]bis[1-(4-chlorophenyl)ethanone]

2,2'-[(2-Thioxo-1,3-dithiole-4,5-diyl)disulfanediyl]bis[1-(4-chlorophenyl)ethanone]

Cat. No.: B11516381
M. Wt: 503.5 g/mol
InChI Key: HBSYLFOXHZLIIW-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the thioxo-dithiole family Its complex name might seem daunting, but let’s break it down The core structure consists of two 2-thioxo-1,3-dithiole rings connected by a disulfanediyl bridge The aromatic rings on either side are 1-(4-chlorophenyl)ethanone moieties

Preparation Methods

Synthetic Routes::

    Reaction of 1,3-Dithiolan-2-thiones with Dimethyl Acetylenedicarboxylate: This compound can be formed during this reaction, where the 1,3-dithiolan-2-thione reacts with dimethyl acetylenedicarboxylate.

    Ethylene Trithiocarbonate Reaction: Another method involves reacting ethylene trithiocarbonate with dimethyl acetylenedicarboxylate, yielding our target compound as a major product.

Industrial Production:: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced.

    Substitution: Exhibits substitution reactions.

    Common Reagents and Conditions: Various oxidants (e.g., peroxides, halogens), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) are employed.

    Major Products: These reactions yield diverse products, including derivatives of the core structure.

Scientific Research Applications

Chemistry::

    Electron-Donating Properties: Used in organic electronics due to its electron-donating nature.

    Ligand Design: Serves as a ligand in coordination chemistry.

    Materials Science: Investigated for its semiconducting properties.

Biology and Medicine::

    Antioxidant Potential: Explored for its antioxidant effects.

    Anti-Inflammatory Activity: May modulate inflammatory pathways.

    Anticancer Properties: Studied for potential anticancer activity.

Industry::

    Organic Synthesis: Used as a building block in designing novel materials.

    Photovoltaics: Investigated for solar cell applications.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with cellular pathways, affecting redox balance and signaling cascades.

Comparison with Similar Compounds

While unique, it shares features with other thioxo-dithiole derivatives. Notable compounds include:

    Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A close relative.

    Other Thioxo-Dithioles: Explore related structures.

Properties

Molecular Formula

C19H12Cl2O2S5

Molecular Weight

503.5 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H12Cl2O2S5/c20-13-5-1-11(2-6-13)15(22)9-25-17-18(28-19(24)27-17)26-10-16(23)12-3-7-14(21)8-4-12/h1-8H,9-10H2

InChI Key

HBSYLFOXHZLIIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=C(SC(=S)S2)SCC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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